molecular formula C13H17N3O B1530479 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one CAS No. 1252650-37-5

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one

Cat. No.: B1530479
CAS No.: 1252650-37-5
M. Wt: 231.29 g/mol
InChI Key: CQWBTNMXUFIACV-UHFFFAOYSA-N
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Description

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is a heterocyclic compound with a complex structure. It is known for its significant pharmacological properties and is used in various scientific research fields. This compound is structurally related to mirtazapine, a well-known antidepressant.

Biochemical Analysis

Biochemical Properties

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, influencing the release of neurotransmitters . The nature of these interactions involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to adrenergic receptors, leading to the inhibition of neurotransmitter release . Additionally, it inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions result in changes in gene expression, particularly those involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function . At higher doses, it can lead to significant changes in gene expression, cellular metabolism, and neurotransmitter release . Toxic or adverse effects have been reported at very high doses, including cellular damage and altered metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting their activity and leading to changes in metabolic flux . This compound also influences the levels of various metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a precursor compound can be subjected to cyclization in the presence of a strong acid or base to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Mirtazapine: A structurally related compound used as an antidepressant.

    Mianserin: Another related compound with similar pharmacological properties.

Uniqueness

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is unique due to its specific structural features and the resulting pharmacological profile. Its unique structure allows for distinct interactions with biological targets, making it valuable for various research and therapeutic applications .

Properties

IUPAC Name

10-methyl-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-2-3-11-12(6-9)16-5-4-14-8-10(16)7-13(17)15-11/h2-3,6,10,14H,4-5,7-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWBTNMXUFIACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Reactant of Route 2
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Reactant of Route 3
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Reactant of Route 4
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Reactant of Route 5
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Reactant of Route 6
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one

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